molecular formula C17H23ClN2O3 B7927716 {2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester

{2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No.: B7927716
M. Wt: 338.8 g/mol
InChI Key: RKVBHPCFXVMRBC-UHFFFAOYSA-N
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Description

This compound belongs to the carbamic acid ester family, characterized by a cyclohexyl backbone substituted with a methylamino group linked to a 2-chloroacetyl moiety.

Properties

IUPAC Name

benzyl N-[2-[(2-chloroacetyl)-methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-20(16(21)11-18)15-10-6-5-9-14(15)19-17(22)23-12-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVBHPCFXVMRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Benzyl Chloroformate

Reference :
The benzyl carbamate group is introduced early in the synthesis to protect the amine.

Procedure :

  • Starting Material : 4-Aminocyclohexanol (1.0 equiv).

  • Reagents : Benzyl chloroformate (1.2 equiv), NaOH (2.0 equiv).

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Conditions : 0°C → room temperature, 4–6 hours.

  • Yield : 80–85%.

Mechanism :

  • The amine reacts with benzyl chloroformate to form a stable carbamate linkage.

Key Data :

ParameterValue
Reaction Time4–6 hours
Temperature0°C → room temperature
WorkupAqueous extraction

Methylation of the Secondary Amine

Reference :
The methylamino group is introduced via reductive amination or alkylation.

Procedure :

  • Starting Material : Carbamate-protected cyclohexylamine (1.0 equiv).

  • Reagents : Methyl iodide (1.5 equiv), K₂CO₃ (3.0 equiv).

  • Solvent : Dimethylformamide (DMF).

  • Conditions : 60°C, 8–12 hours.

  • Yield : 70–75%.

Mechanism :

  • The amine undergoes nucleophilic substitution with methyl iodide.

Key Data :

ParameterValue
Reaction Time8–12 hours
Temperature60°C
PurificationColumn chromatography

Acylation with Chloroacetyl Chloride

Reference :
The methylamino group is acylated to form the chloroacetyl derivative.

Procedure :

  • Starting Material : Methylamino-carbamate intermediate (1.0 equiv).

  • Reagents : Chloroacetyl chloride (1.2 equiv), triethylamine (2.0 equiv).

  • Solvent : Dichloromethane (DCM).

  • Conditions : 0°C → room temperature, 2–3 hours.

  • Yield : 85–90%.

Mechanism :

  • The amine reacts with chloroacetyl chloride to form an amide bond.

Key Data :

ParameterValue
Reaction Time2–3 hours
Temperature0°C → room temperature
WorkupFiltration, evaporation

Alternative Methods

One-Pot Carbamate and Acylation

Reference :
A streamlined approach combining carbamate formation and acylation.

Procedure :

  • Starting Material : 4-Aminocyclohexanol (1.0 equiv).

  • Reagents : Benzyl chloroformate (1.2 equiv), chloroacetyl chloride (1.5 equiv), NaOH (3.0 equiv).

  • Solvent : THF.

  • Conditions : 0°C → reflux, 12 hours.

  • Yield : 65–70%.

Advantages :

  • Reduces purification steps.

Enantioselective Synthesis

Reference :
For the (1R,4R)-isomer, chiral catalysts or resolving agents are employed.

Procedure :

  • Starting Material : trans-1,4-Diaminocyclohexane.

  • Reagents : (R)-BINOL-derived catalyst, benzyl chloroformate.

  • Solvent : Toluene.

  • Yield : 50–55% (enantiomeric excess >90%).

Critical Analysis of Methodologies

Yield Optimization

  • Carbamate Formation : Higher yields (80–85%) are achieved using THF over DCM due to better solubility.

  • Methylation : Excess methyl iodide and prolonged heating improve yields but risk over-alkylation.

  • Acylation : Triethylamine effectively scavenges HCl, preventing side reactions.

Challenges

  • Steric Hindrance : Bulky substituents on the cyclohexyl ring reduce acylation efficiency.

  • Racemization : Enantioselective methods require precise control of reaction conditions.

Summary of Optimal Conditions

StepReagentsSolventTemperatureYield
Carbamate FormationBenzyl chloroformate, NaOHTHF0°C → RT80–85%
MethylationMethyl iodide, K₂CO₃DMF60°C70–75%
AcylationChloroacetyl chloride, Et₃NDCM0°C → RT85–90%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloro-acetyl-methyl-amino group.

    Reduction: Reduction reactions can target the carbonyl group in the chloro-acetyl moiety.

    Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloro-acetyl-methyl-amino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Position and Alkyl Chain Differences
Compound Name Key Structural Features Molecular Weight Stability/Activity Insights
Target Compound : {2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester 2-Cyclohexyl position; methylamino group; chloroacetyl substituent; benzyl ester ~352–358 (est.) Chloroacetyl group may enhance reactivity (alkylation potential); benzyl ester increases lipophilicity .
Analog 1 : {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester 4-Cyclohexyl position; ethylamino group; chloroacetyl substituent; benzyl ester 352.9 Ethyl group increases steric hindrance, potentially reducing binding affinity compared to methyl .
Analog 2 : {2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester 2-Cyclohexyl position; ethyl and hydroxyethyl groups; benzyl ester 320.43 Hydroxyethyl group improves hydrophilicity, altering pharmacokinetics vs. chloroacetyl .
Analog 3 : Benzyl (2-chloroethyl)methylcarbamate Linear chloroethyl chain; methylcarbamate; benzyl ester 227.69 Simpler structure lacks cyclohexyl backbone, reducing conformational stability .
Ester Group Comparisons
  • Cyclohexyl vs. Benzyl Esters :
    Cyclohexyl esters exhibit superior stability under acidic conditions (e.g., <2% aspartimide formation in cyclohexyl vs. 170-fold higher in benzyl esters under diisopropylethylamine treatment) . This suggests the target compound’s cyclohexyl group may confer better synthetic or metabolic stability compared to benzyl-only analogs.

  • Carbamate vs. Non-Carbamate Analogs: Carbamic acid esters with basic substituents (e.g., methyl, ethyl) show enhanced physostigmine-like activity, unlike non-carbamates . The target compound’s carbamate and chloroacetyl groups likely synergize for pharmacological effects.
Activity Profile
  • Enzyme Inhibition : Cyclohexyl carbamates like URB597 (a FAAH inhibitor) highlight the role of cyclohexyl groups in enzyme binding . The target compound’s chloroacetyl group may introduce irreversible inhibition via alkylation.
  • Miotic and Intestinal Activity: Benzyl carbamates with methyl or dimethyl groups exhibit strong miotic and intestinal stimulation, comparable to physostigmine . The target compound’s methylamino group aligns with this activity trend.

Physicochemical Properties

Property Target Compound (Est.) Analog 1 Analog 2 Benzyl (2-Chloroethyl)
Molecular Weight ~352–358 352.9 320.43 227.69
Lipophilicity (LogP) High (benzyl + chloro) High Moderate Moderate
Stability (Acid) High (cyclohexyl) Moderate High Low

Biological Activity

Introduction

The compound {2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS No. 1353945-45-5) is an organic molecule that belongs to the carbamate class. Its structure features a cyclohexyl ring, chloroacetyl group, and a benzyl ester, which may contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C17H23ClN2O3
  • Molecular Weight: 338.8 g/mol
  • Structural Features:
    • Cyclohexyl ring
    • Chloroacetyl group
    • Methylamino substituent
    • Carbamic acid moiety

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural characteristics exhibit significant antimicrobial properties. The presence of the chloroacetyl group is particularly noteworthy as it has been associated with enhanced biological activity against various pathogens.

  • Mechanism of Action: The compound may exert its antimicrobial effects by inhibiting key enzymes or disrupting cellular processes in microbial cells.

Anticancer Activity

Research indicates that this compound has potential as an anticancer agent. Similar compounds have demonstrated cytotoxicity against various cancer cell lines.

  • Case Study Findings:
    • Cytotoxicity Assays: In vitro studies have shown IC50 values ranging from 7.90 to 15.12 μg/mL against several cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Chloroacetyl Group: This step may involve the reaction of acetyl chloride with cyclohexylamine.
  • Carbamate Formation: The subsequent reaction with benzyl alcohol leads to the formation of the carbamate structure.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundCarbamate, ChloroacetylAntimicrobial, Anticancer
CarbamazepineAromatic rings, Amino groupsAnticonvulsant
PhenobarbitalBarbiturate structureSedative
ChloroquineQuinoline structure with chloro groupAntimalarial

This comparison highlights the unique aspects of this compound, particularly its potential dual functionality as both an antimicrobial and anticancer agent.

Research Findings and Future Directions

Recent studies have focused on understanding the interactions between this compound and biological macromolecules such as proteins. Techniques like molecular docking and high-throughput screening are employed to elucidate its mechanism of action.

Key Research Findings:

  • Inhibition Studies: Compounds similar to this compound have shown promising results in inhibiting enzymes involved in cancer cell proliferation.
  • Safety Profile: Toxicity assessments indicate that while exhibiting biological activity, this compound also requires careful evaluation regarding its safety profile in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Chloroacetylation : React methylamine with 2-chloroacetyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C, triethylamine as base) to form the 2-chloro-acetyl-methylamine intermediate.

Cyclohexylamine Functionalization : Couple the intermediate to a cyclohexylamine derivative via nucleophilic substitution (e.g., K2_2CO3_3 in DMF, 60°C, 12h).

Benzyl Carbamate Formation : Protect the amine using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO3_3) .

  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor by TLC (Rf_f ~0.3 in 1:1 EtOAc/hexane) .

Q. How can the compound’s structure be confirmed using spectroscopic methods?

  • Methodological Answer :

  • NMR : Key signals include:
  • 1^1H NMR : δ 7.3–7.4 ppm (benzyl aromatic protons), δ 4.9–5.1 ppm (CH2_2 of benzyl ester), δ 3.8–4.2 ppm (cyclohexyl methine), δ 2.8–3.2 ppm (N-methyl and chloroacetyl protons).
  • 13^{13}C NMR : δ 170–175 ppm (carbonyl groups), δ 155 ppm (carbamate carbonyl) .
  • HRMS : Calculate exact mass for C17_{17}H21_{21}ClN2_2O3_3 (M+^+: 336.1245). Use ESI+ mode for ionization .

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer :

  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Avoid prolonged exposure to moisture.
  • Storage : Store at –20°C in anhydrous DMSO or under nitrogen in sealed vials. Desiccate with silica gel .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, particularly at the cyclohexyl moiety?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 90:10) to separate enantiomers.
  • Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclohexylamine functionalization to induce desired stereochemistry .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict transition-state energies and optimize reaction conditions for stereoselectivity .

Q. What mechanistic insights explain contradictory yields in nucleophilic substitution reactions involving the chloroacetyl group?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions (e.g., elimination). Test alternatives like THF or acetone.
  • Base Selection : Strong bases (e.g., DBU) accelerate reactions but risk deprotonating the carbamate. Use milder bases (e.g., K2_2CO3_3) for controlled kinetics .
  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps and optimize temperature/time .

Q. What biological targets or enzyme interactions are plausible for this compound based on structural analogs?

  • Methodological Answer :

  • FAAH Inhibition : Structural similarity to URB597 (cyclohexyl carbamic acid ester) suggests potential fatty acid amide hydrolase (FAAH) inhibition. Validate via fluorometric enzyme assays using arachidonoyl-AMC substrate .
  • GPCR Screening : Perform radioligand binding assays (e.g., against cannabinoid receptors CB1/CB2) due to the benzyl carbamate’s lipophilicity and resemblance to endocannabinoid modulators .

Q. How can computational tools predict the compound’s reactivity in complex reaction systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility using AMBER or GROMACS.
  • Reactivity Descriptors : Calculate Fukui indices (via Gaussian 09) to identify electrophilic/nucleophilic sites for functionalization .

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